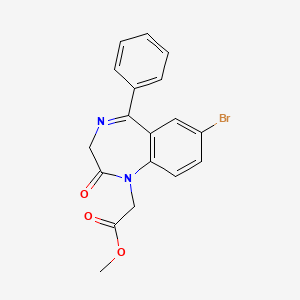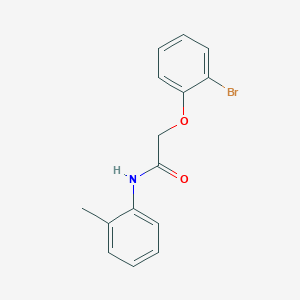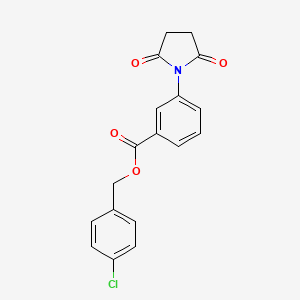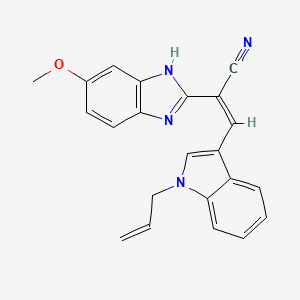![molecular formula C16H14N2S2 B5394074 [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE](/img/structure/B5394074.png)
[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE is a complex organic compound that features a thiazole ring, a pyridine ring, and a sulfide linkage
Vorbereitungsmethoden
The synthesis of [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through cyclization reactions involving thioamides and α-haloketones. The pyridine ring can be introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Wissenschaftliche Forschungsanwendungen
[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of biological molecules. The sulfide linkage may also play a role in redox reactions within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE include:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
Pyrrolidine derivatives: Used in drug discovery for their versatile biological activities.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S2/c1-12-5-7-13(8-6-12)16-18-14(11-20-16)10-19-15-4-2-3-9-17-15/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZMDFKMYKBOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-N-[(3-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5393998.png)
![2-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}methyl)imidazo[1,2-a]pyridine](/img/structure/B5394010.png)

![N,N-diethyl-2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5394022.png)

![7-({[4-METHYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B5394039.png)

![1-(2-methyl-4-pyridinyl)-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-diazepane](/img/structure/B5394052.png)
![N-({1-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5394057.png)
![6-[(3Z)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(2-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid](/img/structure/B5394072.png)

![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide](/img/structure/B5394078.png)

![[3-(2-fluorobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5394102.png)
